2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile
Overview
Description
2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 1423028-75-4 . It has a molecular weight of 184.15 . The IUPAC name for this compound is 2-(2,2-difluoroethoxy)isonicotinonitrile . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is 1S/C8H6F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,5H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Scientific Research Applications
1. Antimicrobial and Antioxidant Activities
A study by Lagu & Yejella (2020) focused on the synthesis of 2-amino-pyridine-3-carbonitrile derivatives, evaluating their antimicrobial and antioxidant activities. They found that certain synthesized compounds showed significant inhibition zones and suggested potential applications in antimicrobial and antioxidant research.
2. Structural Analysis and Spectroscopic Studies
Tranfić et al. (2011) conducted a study involving the synthesis and structural analysis of pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. They explored its structural features using X-ray diffraction and spectroscopic methods, which could be relevant for further chemical research and applications (Tranfić et al., 2011).
3. Synthesis of Novel Indeno[2,1-c]pyridine-4-carbonitriles
The study by Landmesser et al. (2008) explored the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. This research adds to the knowledge of pyridine derivatives synthesis, potentially useful in various chemical and pharmaceutical applications.
4. Synthesis of Pyrazolo[3,4-b]pyridines as Corrosion Inhibitors
A study by Ortyl et al. (2019) investigated 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors in photopolymerization processes. They also found that these derivatives could accelerate certain photopolymerization processes, suggesting applications in material science and engineering.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZRPHVQQIVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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